N-Cyclopentylidene-2-methylpropane-2-sulfinamide N-Cyclopentylidene-2-methylpropane-2-sulfinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16573997
InChI: InChI=1S/C9H17NOS/c1-9(2,3)12(11)10-8-6-4-5-7-8/h4-7H2,1-3H3
SMILES:
Molecular Formula: C9H17NOS
Molecular Weight: 187.30 g/mol

N-Cyclopentylidene-2-methylpropane-2-sulfinamide

CAS No.:

Cat. No.: VC16573997

Molecular Formula: C9H17NOS

Molecular Weight: 187.30 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopentylidene-2-methylpropane-2-sulfinamide -

Specification

Molecular Formula C9H17NOS
Molecular Weight 187.30 g/mol
IUPAC Name N-cyclopentylidene-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C9H17NOS/c1-9(2,3)12(11)10-8-6-4-5-7-8/h4-7H2,1-3H3
Standard InChI Key NLMAXOUUSMPKKX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)S(=O)N=C1CCCC1

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure combines a cyclopentylidene ring (C5H8\text{C}_5\text{H}_8) fused to a sulfinamide group (SO2NH2\text{SO}_2\text{NH}_2) via a methylpropane backbone. The sulfinamide group exhibits a tetrahedral geometry around the sulfur atom, with the cyclopentylidene moiety introducing rigidity and stereochemical complexity. The SMILES notation CC(C)(C)S(=O)N=C1CCCC1\text{CC(C)(C)S(=O)N=C1CCCC1} and InChI key NLMAXOUUSMPKKX-UHFFFAOYSA-N\text{NLMAXOUUSMPKKX-UHFFFAOYSA-N} precisely define its connectivity and stereochemistry .

Stereochemical Considerations

Enantiomeric differentiation arises from the configuration at the sulfur atom. The (R)-enantiomer (CAS 891782-29-9) and (S)-enantiomer (CAS 1998657-06-9) exhibit mirror-image spatial arrangements, influencing their reactivity and interactions in chiral environments .

Table 1: Enantiomeric Properties

Property(R)-Enantiomer(S)-Enantiomer
CAS Number891782-29-9 1998657-06-9
Molecular FormulaC9H17NOS\text{C}_9\text{H}_{17}\text{NOS}C9H17NOS\text{C}_9\text{H}_{17}\text{NOS}
Molecular Weight187.30 g/mol 187.30 g/mol

Synthesis and Preparation

Enantioselective Synthesis

The (R)- and (S)-enantiomers are likely synthesized using chiral auxiliaries or catalysts to control stereochemistry. Asymmetric oxidation of thioethers or resolution techniques may further purify enantiomers .

Chemical and Physical Properties

Physicochemical Data

The compound’s solubility in common organic solvents (e.g., DMSO, ethanol) is inferred from storage recommendations, which advise room-temperature preservation . Predicted collision cross-sections (CCS) for various adducts, such as [M+H]+[\text{M}+\text{H}]^+ (144.9 Ų) and [M+Na]+[\text{M}+\text{Na}]^+ (152.6 Ų), highlight its behavior in mass spectrometry .

Table 2: Predicted Collision Cross-Sections

Adductm/zCCS (Ų)
[M+H]+[\text{M}+\text{H}]^+188.11037144.9
[M+Na]+[\text{M}+\text{Na}]^+210.09231152.6
[M+NH4]+[\text{M}+\text{NH}_4]^+205.13691153.3

Applications and Research Findings

Role in Asymmetric Synthesis

Sulfinamides are widely used as chiral auxiliaries in stereoselective reactions. The tert-butyl group in N-cyclopentylidene-2-methylpropane-2-sulfinamide enhances steric bulk, potentially improving enantioselectivity in ketone reductions or amine syntheses .

Medicinal Chemistry Prospects

While direct biological data are scarce, sulfinamide derivatives are explored for enzyme inhibition and receptor modulation. The cyclopentylidene group may confer unique binding affinities, warranting further pharmacological studies .

Comparative Analysis

Enantiomeric Comparison

The (R)- and (S)-enantiomers share identical molecular formulas but differ in spatial orientation, affecting their interaction with chiral catalysts or biological targets. For instance, the (R)-enantiomer may exhibit higher affinity in certain asymmetric reactions .

Structural Analogues

Replacing the cyclopentylidene group with smaller (e.g., cyclobutyl) or bulkier (e.g., cyclohexyl) rings alters steric and electronic properties, influencing reactivity and application scope .

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